molecular formula C24H29N3O4S B2659764 N,N-diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 878056-03-2

N,N-diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B2659764
M. Wt: 455.57
InChI Key: HGMJWZFVGCUSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it might have a relatively high melting point due to the presence of the amide and sulfonamide groups, which can form strong intermolecular hydrogen bonds .

Scientific Research Applications

Anticancer Applications

The synthesis and molecular docking analysis of compounds related to N,N-diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide have indicated potential anticancer properties. For instance, studies involving the synthesis of related acetamide derivatives and their evaluation as glutaminase inhibitors have shown promising results in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012). These findings suggest that modifications of the core structure could lead to the development of new therapeutic agents targeting cancer.

Antimicrobial and Antifungal Applications

Several synthesized derivatives have demonstrated significant antimicrobial and antifungal activities. The design and synthesis of novel acetamide derivatives have yielded compounds with promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, as well as against fungal species such as molds and dermatophytes (Bardiot et al., 2015). These results highlight the potential of acetamide derivatives in treating infectious diseases caused by resistant microorganisms.

Structural and Molecular Docking Studies

Structural analysis and molecular docking studies have played a crucial role in understanding the interaction mechanisms of these compounds with biological targets. For example, the design-based synthesis and molecular docking analysis of an anti-inflammatory drug revealed insights into the compound's binding affinity towards the cyclooxygenase COX-1 and COX-2 domains (Al-Ostoot et al., 2020). Such studies are instrumental in guiding the design of more potent and selective therapeutic agents.

Antithrombotic Properties

Research on related compounds, such as N-[3-[[[(1S)-4-(5-Amino-2-pyridinyl)-1-[[4-difluoromethylene)-1-piperidinyl]carbonyl]butyl]amino]sulfonyl][1,1′-biphenyl]-2-yl]acetamide hydrochloride, has uncovered novel antithrombotic properties, demonstrating efficacy in animal models of thrombosis (Lorrain et al., 2003). This opens up new avenues for the development of oral antithrombotic agents.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Some sulfonamide-containing compounds, for example, can cause allergic reactions in some individuals .

properties

IUPAC Name

N,N-diethyl-2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-4-18-11-13-19(14-12-18)25-23(28)17-32(30,31)22-15-27(16-24(29)26(5-2)6-3)21-10-8-7-9-20(21)22/h7-15H,4-6,16-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMJWZFVGCUSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

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